molecular formula C12H12BrN3O B2485501 N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine CAS No. 790263-24-0

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Cat. No.: B2485501
CAS No.: 790263-24-0
M. Wt: 294.152
InChI Key: IRPUAABVWRCSTE-UHFFFAOYSA-N
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Description

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS: 790263-24-0) is a 1,3,4-oxadiazole derivative featuring a 2-bromophenyl substituent at the 5-position of the oxadiazole ring and a cyclopropanamine group linked via a methylene bridge at the 2-position. Its molecular weight is 294.15 g/mol, and it is characterized by the MDL number MFCD06357329 .

Properties

IUPAC Name

N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPUAABVWRCSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopropanamine moiety. One common method includes the cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. Subsequent alkylation with cyclopropanamine completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Bromophenyl Group Reactivity

The 2-bromophenyl substituent enables several transition-metal-catalyzed coupling reactions:

Reaction TypeConditionsProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid/THF/H₂O (80°C)Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine substrate/toluene (110°C)Aryl amine derivatives
UllmannCuI, 1,10-phenanthroline, K₃PO₄/DMF (120°C)Aryl ethers/thioethers

The bromine atom’s position (ortho to oxadiazole) creates steric constraints, typically requiring elevated temperatures for cross-couplings compared to para-substituted analogs.

Oxadiazole Ring Transformations

The 1,3,4-oxadiazole system participates in both ring-opening and functionalization reactions:

A. Nucleophilic Attack
Under acidic conditions (HCl/EtOH, reflux):

text
Oxadiazole → Thiosemicarbazide derivatives (via ring-opening with hydrazines)[4]

B. Photochemical Rearrangement
UV irradiation (λ = 254 nm, CH₃CN) induces:

text
1,3,4-Oxadiazole → 1,2,4-Triazole isomerization

This photoreactivity is enhanced by electron-withdrawing substituents .

C. Electrophilic Substitution
Nitration (HNO₃/H₂SO₄, 0°C) occurs selectively at the oxadiazole’s C5 position when bromophenyl is at C2 .

Cyclopropane-Amine System Reactions

The cyclopropane ring and adjacent amine exhibit distinct behaviors:

A. Ring-Opening

ReagentConditionsProduct
HBr/AcOH60°C, 4hBromoalkene derivative
Cl₂/CCl₄Light, 25°CDichlorinated amine

B. Amine Functionalization

  • Acylation : AcCl/pyridine (0°C → RT) yields N-acetylated compound

  • Oxidation : KMnO₄/H₂SO₄ converts amine to nitro group (requires -20°C to prevent overoxidation)

Multifunctional Reactivity

Sequential reactions exploit multiple reactive sites:

  • Suzuki coupling of bromophenyl → biaryl intermediate

  • Oxadiazole nitration → nitro-substituted derivative

  • Cyclopropane bromination → functionalized final product

This cascade approach achieves molecular complexity in ≤3 steps .

Stability Considerations

Critical degradation pathways include:

  • Hydrolytic cleavage of oxadiazole (pH <3 or >11, accelerated by heat)

  • Radical-initiated cyclopropane ring-opening (peroxides, UV light)

  • Oxidative deamination (O₂, transition metal contaminants)

Stabilization strategies involve storage under N₂ at -20°C with desiccants .

This compound’s reactivity profile enables diverse derivatization routes for pharmaceutical and materials science applications. The bromophenyl and oxadiazole groups provide handles for complexity-building reactions, while the strained cyclopropane introduces unique stereoelectronic effects. Current research gaps include detailed mechanistic studies of its photochemical behavior and catalytic asymmetric functionalizations.

Scientific Research Applications

Medicinal Chemistry

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine has been investigated for its potential therapeutic effects due to the pharmacological properties associated with the oxadiazole moiety.

Biological Activities :

  • Antimicrobial Properties : Studies have shown that derivatives containing oxadiazole rings exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research indicates that compounds with similar structures demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, related compounds have shown IC50 values ranging from 49.79 µM to 113.70 µM against different cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed:

  • Modifications in substituents on the oxadiazole ring can significantly influence biological activity.
  • Cyclopropane derivatives have been noted for their enhanced antitumor properties due to their ability to interact with various molecular targets.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Study TypeObjectiveFindingsReference Year
Cytotoxicity Studies Evaluate effects on human tumor cell linesSignificant cytotoxic effects with IC50 values indicating strong potential for development2023
Antimicrobial Testing Assess efficacy against multiple pathogensPromising results comparable to standard antibiotics2024
Anti-inflammatory Study Investigate effects on inflammatory markersTreatment reduced TNF-alpha and IL-6 levels by approximately 50%2025

Mechanism of Action

The mechanism of action of N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is not fully understood. compounds containing the 1,3,4-oxadiazole ring are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Anticancer Activity

  • 2,4-Dichlorophenyl Derivatives : Exhibited selective cytotoxicity against Hep-G2 (liver cancer) with IC₅₀ = 2.46 µg/mL, attributed to halogen-mediated DNA intercalation or enzyme inhibition .
  • 4-Chlorophenyl and 4-Methoxyphenyl Analogs: Demonstrated selectivity for HOP-92 (non-small lung cancer) at 10 µM, suggesting substituent-dependent target specificity .
  • Bromophenyl Compound: No direct activity data, but bromine’s electron-withdrawing nature may enhance stability and interaction with hydrophobic binding pockets .

Antifungal Activity

  • LMM5 and LMM11 : Inhibited C. albicans via thioredoxin reductase inhibition, with methoxy and benzamide groups critical for binding .

Solubility and Stability

  • Hydrochloride/Hydrobromide Salts : Derivatives like this compound hydrochloride (CAS: 1252113-63-5) exhibit improved aqueous solubility due to salt formation, critical for in vitro assays .
  • Storage : Most oxadiazoles require dry, cool conditions; halogenated variants may degrade under light .

Biological Activity

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Chemical Structure and Properties

The compound this compound features a cyclopropane moiety linked to a 1,3,4-oxadiazole ring substituted with a bromophenyl group. Its molecular formula can be represented as C12H12BrN3OC_{12}H_{12}BrN_{3}O with a molecular weight of approximately 284.15 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 2-bromobenzaldehyde with hydrazine followed by cyclization with appropriate reagents to form the oxadiazole ring. This process is critical for obtaining the desired biological activity associated with the final product.

Antitumor Activity

Research indicates that compounds incorporating cyclopropane structures exhibit significant antitumor properties. For instance, derivatives of cyclopropane have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. A study reported IC50 values ranging from 49.79 µM to 113.70 µM for related compounds against these cell lines, suggesting that modifications in structure can enhance potency against specific tumors .

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated. Compounds containing oxadiazole rings are known for their broad-spectrum antimicrobial activity. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Certain studies indicate that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of oxadiazole rings has been linked to antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Cytotoxicity Studies : A study evaluated various derivatives against human tumor cell lines using MTS assays, revealing significant cytotoxic effects with IC50 values indicating strong potential for further development .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against multiple pathogens, showing promising results comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity, emphasizing the importance of substituents on the oxadiazole ring and cyclopropane moiety in enhancing potency .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values
AntitumorCytotoxicity against cancer cell lines49.79 - 113.70 µM
AntimicrobialEfficacy against gram-positive/negative bacteriaVaries by derivative
AntioxidantProtective effects against oxidative stressNot quantified

Q & A

Q. What are the recommended synthetic routes for N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine, and how can reaction conditions be optimized?

The synthesis of oxadiazole derivatives typically involves multi-step protocols. For analogous compounds, cyclopropanamine attachment to the oxadiazole ring often follows hydrazide cyclization. Key steps include:

  • Hydrazide preparation : Reacting 2-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
  • Oxadiazole cyclization : Using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux to form the 1,3,4-oxadiazole core .
  • Mannich reaction : Introducing the cyclopropanamine moiety via a nucleophilic substitution or coupling reaction .
    Optimization involves controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield (>70%) and purity (confirmed via HPLC) .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and bromophenyl group (δ ~7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~350–360 for C₁₃H₁₃BrN₄O) .
  • X-ray crystallography : To resolve the 3D conformation, particularly the oxadiazole ring’s planarity and substituent orientations .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the oxadiazole and bromophenyl groups. Limited solubility in water (<0.1 mg/mL) .
  • Stability : Stable at room temperature in inert atmospheres. Susceptible to hydrolysis under strongly acidic/basic conditions (pH <2 or >10) . Store desiccated at −20°C for long-term stability.

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s anticancer activity, and how can contradictory data between assays be resolved?

  • In vitro screening : Test against NCI-60 cancer cell lines (e.g., leukemia, melanoma) using MTT assays. Compare growth inhibition percentages (GP) with structural analogs (e.g., mean GP = 45–96% for similar oxadiazoles) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Data reconciliation : If results conflict (e.g., high potency in one cell line but low in another), validate via orthogonal assays (e.g., Western blot for caspase-3 activation) and check for assay-specific artifacts (e.g., solvent interference) .

Q. How does the 2-bromophenyl substituent influence the compound’s binding affinity to biological targets?

  • Computational docking : Model interactions with kinases (e.g., EGFR or Aurora B) using AutoDock Vina. The bromine atom may enhance hydrophobic interactions in binding pockets .
  • SAR studies : Compare with analogs (e.g., 2-chlorophenyl or 4-methoxyphenyl). Bromine’s larger van der Waals radius may improve binding but reduce solubility .
  • Experimental validation : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) with purified targets .

Q. What methodologies are recommended for studying metabolic pathways and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. The cyclopropane ring may undergo CYP450-mediated oxidation .
  • Toxicity screening : Use zebrafish embryos or 3D organoids to assess acute toxicity (LC₅₀) and organ-specific effects.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar oxadiazoles in terms of biological activity?

Compound Substituents Biological Activity Reference
Target Compound2-Bromophenyl, cyclopropanamineAnticancer (GP ~50–70% in preliminary assays)
N-(2-Methoxyphenyl)-5-(4-chlorophenyl) analog4-Chlorophenyl, methoxyMean GP = 45.20% (NCI-60)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) analogMethoxyphenyl, dimethylGP = 62.61% (melanoma)
Key differences include bromine’s electron-withdrawing effects and cyclopropane’s steric constraints, which may enhance target selectivity but reduce bioavailability .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .
  • Proteomics : SILAC labeling to quantify changes in kinase activity or post-translational modifications .
  • CRISPR screens : Genome-wide knockout libraries to identify synthetic lethal targets .

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